N-(3,5-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dimethylphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide group and a thiazole moiety which are often associated with various biological activities. Its complex structure allows it to interact with multiple biological targets.
Research indicates that this compound exhibits antimicrobial properties by inhibiting the growth of specific bacterial strains. It is believed to act primarily through the inhibition of bacterial virulence factors rather than direct bactericidal effects. This mechanism is particularly relevant in the context of antibiotic resistance.
Antimicrobial Effects
- In Vitro Studies : Studies have shown that the compound demonstrates significant inhibitory effects against various strains of bacteria. For instance, it has been tested against Salmonella enterica and shown to suppress infection in vivo without affecting bacterial growth in vitro .
- In Vivo Efficacy : In animal models, administration of the compound led to a substantial reduction in bacterial load in infected tissues. For example, a study reported a 500-fold decrease in Salmonella levels in treated mice compared to controls after four days of treatment .
Cytotoxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has low toxicity levels in mammalian cells and does not exhibit mutagenic or carcinogenic properties. This safety profile makes it a promising candidate for further development as a therapeutic agent.
Case Study 1: Antibacterial Efficacy Against Salmonella
In a controlled study involving BALB/c mice infected with Salmonella enterica, treatment with the compound resulted in:
- Complete eradication of the bacteria after 12 days.
- Increased survival rates among treated subjects compared to untreated controls.
These findings suggest that the compound could be developed as a novel therapeutic agent targeting bacterial infections .
Case Study 2: Comparison with Existing Antibiotics
In comparative studies with standard antibiotics:
- The compound showed superior efficacy in reducing bacterial virulence.
- It was less toxic than traditional antibiotics while maintaining similar antimicrobial activity.
Data Tables
Parameter | Findings |
---|---|
Bacterial Strain Tested | Salmonella enterica |
Dose Administered (mg/kg) | 10 mg/kg |
Reduction in Bacterial Load | 500-fold decrease |
Duration of Treatment | 12 days |
Toxicity Level | Low (non-carcinogenic) |
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-4-16-5-7-18(8-6-16)32(29,30)23-22-25-21(24-17-12-14(2)11-15(3)13-17)20-19(9-10-31-20)28(22)27-26-23/h5-13H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLVPIOFTBCQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.